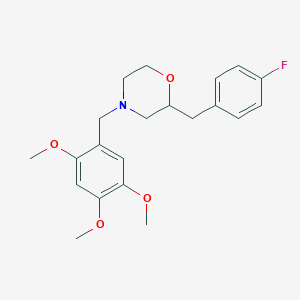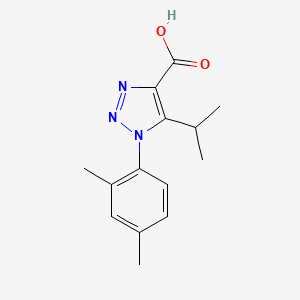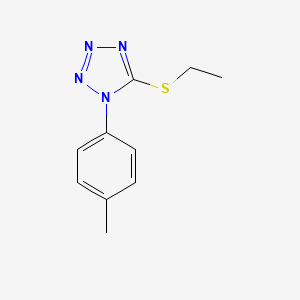
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Specifically, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of protein kinases and phosphatases, as well as the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have antioxidant properties, reducing oxidative stress in vitro and in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and good stability, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of future directions for the use of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease. Finally, the development of more soluble forms of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could help to overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride to form 5-chloro-2-methoxy-N-(2-hydroxy-3-methoxybenzylidene)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-23-12-4-6-15-10(7-12)8-13(18(22)25-15)17(21)20-14-9-11(19)3-5-16(14)24-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYRECNAVKJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)

![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)


![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
